Methyl (o-nitrobenzylthio)-acetate

Description

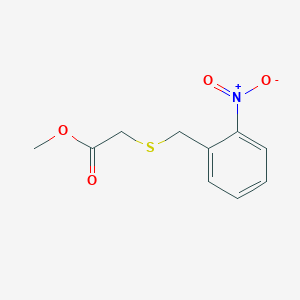

Methyl (o-nitrobenzylthio)-acetate (CAS 110035-67-1) is an organosulfur compound with the molecular formula C₁₀H₁₁NO₄S and a molar mass of 241.26 g/mol . Structurally, it consists of a methyl acetate backbone substituted with an o-nitrobenzylthio group (–SCH₂C₆H₃(NO₂)–). The nitro group (–NO₂) is positioned ortho to the benzylthioether linkage, which introduces significant electronic effects, such as electron-withdrawing character, influencing reactivity and stability.

This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals. Its nitro and thioether functionalities make it a candidate for prodrug design or bioactivation pathways, as nitro groups are common in bioactive molecules .

Properties

Molecular Formula |

C10H11NO4S |

|---|---|

Molecular Weight |

241.27 g/mol |

IUPAC Name |

methyl 2-[(2-nitrophenyl)methylsulfanyl]acetate |

InChI |

InChI=1S/C10H11NO4S/c1-15-10(12)7-16-6-8-4-2-3-5-9(8)11(13)14/h2-5H,6-7H2,1H3 |

InChI Key |

LJWVXDQRFVJLJA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSCC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl (o-nitrobenzylthio)-acetate with structurally or functionally related compounds, highlighting key differences in properties and applications:

Structural and Functional Differences

Nitro Group vs. Ketone : Unlike Methyl Acetoacetate (C₅H₈O₃), which features a reactive ketone group, Methyl (o-nitrobenzylthio)-acetate lacks α-H acidity but gains aromatic nitro-directed reactivity (e.g., electrophilic substitution) .

Thioether vs. Amide : The thioether group in Methyl (o-nitrobenzylthio)-acetate enhances nucleophilic substitution compared to the amide-containing Methyl 2-(4-methoxy-3-nitrobenzamido)acetate, which forms intermolecular hydrogen bonds .

Complexity vs. Simplicity : Methyl Acetate (C₃H₆O₂) serves as a general-purpose solvent, whereas Methyl (o-nitrobenzylthio)-acetate’s nitro and sulfur substituents enable specialized applications in drug synthesis .

Research Findings

- Crystal Structure Insights: Related nitro-ester compounds, such as Methyl 2-(4-methoxy-3-nitrobenzamido)acetate, exhibit hydrogen-bonded networks via amide groups, whereas Methyl (o-nitrobenzylthio)-acetate’s crystal packing likely relies on van der Waals interactions due to its non-polar thioether .

- Industrial Relevance : Methyl Acetate’s use as a biodegradable solvent contrasts with Methyl (o-nitrobenzylthio)-acetate’s niche role in synthesizing sulfur-containing pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.